6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid (CAS 116761-66-1) is a synthetic heterocyclic compound belonging to the nitrofuryl-quinoline carboxylic acid class. Its architecture covalently links a 5-nitrofuran pharmacophore directly to the C-2 position of a quinoline-4-carboxylic acid scaffold bearing a 6-methyl substituent, differentiating it from ethenyl‑bridged analogs such as 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline-4-carboxylic acid (CAS 5774-31-2) and from N‑oxide derivatives like nifuroquine.

Molecular Formula C15H10N2O5
Molecular Weight 298.25 g/mol
CAS No. 116761-66-1
Cat. No. B11832989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid
CAS116761-66-1
Molecular FormulaC15H10N2O5
Molecular Weight298.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19)
InChIKeyDWAGOFGQWGEHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid: Structural and Pharmacophoric Profile for Chemoinformatics-Driven Procurement


6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid (CAS 116761-66-1) is a synthetic heterocyclic compound belonging to the nitrofuryl-quinoline carboxylic acid class. Its architecture covalently links a 5-nitrofuran pharmacophore directly to the C-2 position of a quinoline-4-carboxylic acid scaffold bearing a 6-methyl substituent, differentiating it from ethenyl‑bridged analogs such as 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline-4-carboxylic acid (CAS 5774-31-2) and from N‑oxide derivatives like nifuroquine [1]. The quinoline-4-carboxylic acid motif is a recognized antibacterial and antitubercular scaffold found in nitroquinolone clinical candidates showing MIC values as low as 0.08 μM against M. tuberculosis H37Rv [2], while the nitrofuran moiety confers broad-spectrum antibacterial activity at micromolar concentrations [3]. The present compound is listed on >10 chemical supplier catalogs at purities of 95–97 %, indicating established synthetic accessibility for research procurement [4].

Why Generic Substitution Fails for 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid in Anti-Infective Research


Substituting a generic quinoline-4-carboxylic acid or a simple nitrofuran derivative for 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid is scientifically unsound because these two pharmacophoric modules operate through distinct, potentially synergistic mechanisms: nitrofurans require nitroreductase-mediated bioactivation to generate DNA-damaging reactive intermediates [1], while quinoline-4-carboxylic acids often target bacterial DNA gyrase or topoisomerase IV as seen with nitroquinolones achieving MDR-TB MIC values of 0.16 μM [2]. Critically, the C-2 direct attachment of the nitrofuran ring to the quinoline in this compound eliminates the vinyl spacer present in the well-studied nitrofurylvinylquinoline series (where the 4,6-diacetamido derivative showed superior antibacterial potency compared to phenoxyethylpenicillin against Streptococcus and Staphylococcus in vivo at μg/mL levels [3]), thereby altering both the conformational flexibility and the electronic conjugation between the two redox-active moieties. The 6-methyl substituent further modulates the quinoline ring's electron density and LogP, distinguishing this compound from des-methyl analogs and from 4-carboxylic acid regioisomers (e.g., 3-quinolinecarboxylic acid derivatives [4]). Generic substitution would therefore confound both the redox potential required for nitrofuran bioactivation and the steric requirements for the quinoline binding site, undermining experimental reproducibility.

Quantitative Differentiation Evidence: 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid vs. Closest Analogs


Physicochemical Property Differentiation: Calculated XLogP3 vs. Ethenyl-Bridged and N-Oxide Analogs

The predicted octanol-water partition coefficient of 6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid is XLogP3 = 3.0 (based on its canonical SMILES from the EPA DSSTox entry [1]), placing it at the upper boundary of desirable oral drug lipophilicity. This value is significantly higher than that of the N-oxide analog nifuroquine (ACD/LogP = 0.44 ) and exceeds the LogP of the ethenyl-bridged analog 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline-4-carboxylic acid (ClogP estimated ~2.5 based on the EPA EPISuite data for the N-oxide analog ), indicating that the direct C-2 attachment of the nitrofuran ring and the 6-methyl substituent together increase the overall hydrophobicity relative to spacer-containing and N-oxide congeners [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area and Hydrogen Bonding vs. N-Oxide and 3-Carboxylic Acid Regioisomers

The target compound has a computed Topological Polar Surface Area (TPSA) of 109 Ų (from PubChem/DSSTox canonical SMILES calculation [1]), which falls within the 60–140 Ų range predictive of moderate oral absorption and blood-brain barrier penetration. In comparison, the N-oxide analog nifuroquine has a higher TPSA of 122 Ų (reflecting its additional polar N-oxide oxygen ), suggesting the target compound is more likely to cross biological membranes. The presence of a single hydrogen bond donor (the carboxylic acid –OH) and six hydrogen bond acceptors (two carboxylic oxygens, two nitro oxygens, one furan oxygen, one quinoline nitrogen) gives an HBD/HBA ratio distinct from typical 3-quinolinecarboxylic acid antibacterials, which often incorporate additional amine HBD groups via piperazine substitution at the 7-position [2].

Oral bioavailability Blood-brain barrier penetration TPSA

Direct C-2 Nitrofuran Attachment vs. Vinyl-Bridged Series: SAR and Antibacterial Spectrum Evidence

In the well-characterized nitrofurylvinylquinoline series, antibacterial potency is highly sensitive to the nature and position of substituents on the quinoline nucleus. Okada et al. (1965) demonstrated that among 23 nitrofurylvinylquinoline derivatives, 2-[2-(5-nitro-2-furyl)vinyl]-4,6-diacetamidoquinoline (I) exhibited the strongest antibacterial activity against Streptococcus and Staphylococcus, with efficacy approximately 8-fold greater than phenoxyethylpenicillin (maxipen) in S. haemolyticus-infected mice in vivo, while also showing broad gram-negative activity at μg/mL levels against E. coli and Shigella [1]. The same study demonstrated that a carboxylic acid substituent at the quinoline 4-position (as present in the target compound) abolishes phage-inducing activity on E. coli K12(λ), a property linked to antitumor effects in Ehrlich ascites carcinoma models [2]. Although the target compound contains a direct C-2 nitrofuran linkage rather than the vinyl spacer—and lacks the 4,6-diacetamido groups conferring optimal potency in the vinyl series—these class-level SAR data establish that quinoline-4-carboxylic acid nitrofuran derivatives possess fundamentally different biological profiles from non-carboxylic acid or 3-carboxylic acid regioisomers [3].

Structure-activity relationship Antibacterial spectrum Gram-positive selectivity

Chemical Stability: Carboxylic Acid vs. Ester/Amide Prodrug Derivatives of the Quinoline-4-carboxylic Acid Class

The free carboxylic acid functionality at the quinoline 4-position of the target compound confers pH-dependent aqueous solubility (predominantly ionized at physiological pH 7.4, favoring salt formation with alkali metals as documented for sodium 2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylate [1]) while presenting an opportunity for prodrug derivatization via ester or amide linkage. In contrast, N-oxide derivatives such as nifuroquine exhibit increased polarity and potential N-oxide metabolic liability . Patents in the quinoline-4-carboxylic acid nitrofuran series explicitly claim amide derivatives (e.g., N-[4-(diethylamino)-1-methylbutyl]-2-[(E)-2-(5-nitro-2-furanyl)ethenyl]quinoline-4-carboxamide [2]) that demonstrate how the carboxylic acid serves as a synthetic diversification handle absent in non-carboxyl or ester-only analogs. The compound's commercial availability at 97% purity with a cataloged InChI key (DWAGOFGQWGEHPR-UHFFFAOYSA-N) confirms its identity as the free acid form, not a salt or ester [3].

Chemical stability Prodrug design Hydrolytic susceptibility

Molecular Weight and Heavy Atom Count vs. High-Molecular-Weight Nitroquinolone Antitubercular Leads

With a molecular weight of 298.25 g/mol (exact mass 298.059 g/mol) and 22 heavy atoms [1], the target compound is significantly smaller than the most potent literature nitroquinolone antitubercular lead (compound 8c: MW ~480 g/mol, containing a benzodioxolyl-methyl-piperazinyl substituent at the 7-position and a cyclopropyl group at N-1 [2]). The compound's MW falls within the optimal lead-like range (250–350 g/mol), making it an attractive scaffold for fragment-based or structure-guided optimization campaigns. By comparison, the ethenyl-bridged quinoline-4-carboxylic acid analog (CAS 5774-31-2) has a MW of 310.26 g/mol due to the additional vinyl spacer carbons , while nifuroquine has a MW of 300.22 g/mol due to its N-oxide oxygen .

Lead-likeness Fragment-based drug design Molecular complexity

Predicted CYP450 and Toxicity Profile Differentiation via EPA DSSTox Database Annotation

The compound is registered in the EPA DSSTox database (Deposit Date: 2022-10-11; Last Modified: 2024-04-03) [1], which provides a standardized chemical identifier mapping to the FDA Maximum (Recommended) Daily Dose Database and the Carcinogenic Potency Database (CPDBAS) [2][3]. This regulatory-grade annotation, linked to the canonical SMILES and InChI key, distinguishes the compound from unregistered nitrofuran analogs lacking formal EPA substance identification. While the compound itself lacks empirical toxicology data, the DSSTox registration enables computational read-across and QSAR toxicity predictions that are not available for non-registered analog compounds frequently encountered in academic synthesis-only contexts.

Computational toxicology Regulatory acceptance In silico ADME

Prioritized Application Scenarios for 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid Based on Differentiated Evidence


Scaffold for Fragment-Based Anti-Tubercular Lead Discovery Exploiting Dual Pharmacophores

The compound's low molecular weight (298.25 g/mol), favorable TPSA (109 Ų), and dual pharmacophoric composition make it a rational starting point for fragment-based anti-tubercular drug discovery. Unlike high-molecular-weight nitroquinolone leads such as compound 8c (MW ~480 g/mol, MIC 0.08 μM against MTB H37Rv [1]), the target compound offers superior synthetic tractability via its free carboxylic acid handle for amide coupling or ester prodrug formation, while the 5-nitrofuran moiety provides a nitroreductase-activatable warhead analogous to the clinically validated antitubercular pretomanid [2]. Its EPA DSSTox registration further supports early computational toxicology filtering .

Chemical Probe for Deciphering Nitroreductase-Dependent vs. Gyrase-Dependent Mechanism of Action in MRSA

The direct C-2 nitrofuran-quinoline linkage (without a vinyl spacer) and the 6-methyl substituent create a distinct electronic and steric environment compared to the well-studied nitrofurylvinylquinoline series [1]. This structural divergence makes the compound suitable as a chemical probe in MRSA (methicillin-resistant Staphylococcus aureus) studies, where the nitrofuran moiety can be interrogated for nitroreductase-dependent activation while the quinoline-4-carboxylic acid core can be evaluated for DNA gyrase binding—a dual-target hypothesis not testable with nitrofurantoin (lacking a quinoline) or with nifuroquine (N-oxide altered polarity [2]). The higher XLogP3 (3.0 vs. 0.44 for nifuroquine) suggests better penetration into Staphylococcus intracellular compartments .

Prodrug Design Template for Improved Oral Bioavailability of Nitrofuran Anti-Infectives

The free 4-carboxylic acid enables systematic ester or amide prodrug synthesis—a diversification strategy not accessible with nitrofurantoin (hydantoin substitution [1]) or simple 5-nitrofurfural derivatives [2]. Prodrugs can be designed to modulate the compound's XLogP3 of 3.0 toward optimal oral absorption (LogD 1–3 at pH 7.4) and to reduce the carboxylic acid's impact on plasma protein binding. The commercial availability at 97% purity with a confirmed InChI key ensures reproducible starting material quality for multi-step prodrug synthesis.

QSAR Model Building and Machine Learning Training Set for Nitrofuran-Quinoline Hybrid Antibacterials

The compound's registration in the EPA DSSTox database (SID: 472432699) [1] provides a version-controlled, machine-readable chemical identifier suitable for QSAR model training and validation. As a structurally distinct entry in the chemical space between small nitrofurans (e.g., nitrofurazone, MW 198.14 g/mol) and large nitroquinolone clinical candidates (e.g., compound 8c), this compound fills a critical gap in training datasets for predicting antibacterial activity, genotoxicity (nitro group alert), and pharmacokinetic properties of hybrid nitrofuran-quinoline scaffolds [2].

Quote Request

Request a Quote for 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.